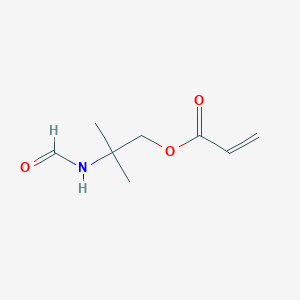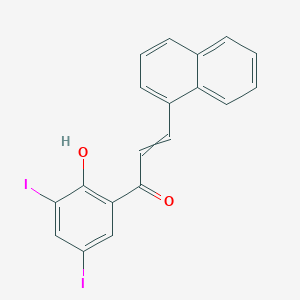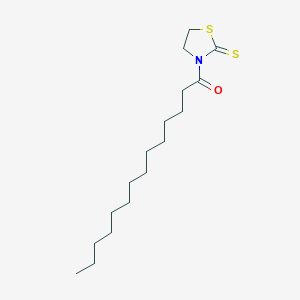![molecular formula C17H21NO4S B14427245 Ethyl 6-(benzenesulfonyl)-8-methyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate CAS No. 83187-85-3](/img/structure/B14427245.png)
Ethyl 6-(benzenesulfonyl)-8-methyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-(benzenesulfonyl)-8-methyl-7-azabicyclo[222]oct-2-ene-7-carboxylate is a complex organic compound with a unique bicyclic structure
Métodos De Preparación
The synthesis of Ethyl 6-(benzenesulfonyl)-8-methyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate typically involves multiple steps. The synthetic route often starts with the preparation of the bicyclic core, followed by the introduction of the benzenesulfonyl and ethyl carboxylate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
Ethyl 6-(benzenesulfonyl)-8-methyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Ethyl 6-(benzenesulfonyl)-8-methyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: It could be explored for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Ethyl 6-(benzenesulfonyl)-8-methyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby exerting its effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Ethyl 6-(benzenesulfonyl)-8-methyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-(benzenesulfonyl)-8-propyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate: This compound has a similar structure but with a propyl group instead of a methyl group.
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid dianhydride: This compound has a similar bicyclic core but different functional groups The uniqueness of Ethyl 6-(benzenesulfonyl)-8-methyl-7-azabicyclo[22
Propiedades
Número CAS |
83187-85-3 |
|---|---|
Fórmula molecular |
C17H21NO4S |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
ethyl 7-(benzenesulfonyl)-3-methyl-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate |
InChI |
InChI=1S/C17H21NO4S/c1-3-22-17(19)18-12(2)13-9-10-15(18)16(11-13)23(20,21)14-7-5-4-6-8-14/h4-10,12-13,15-16H,3,11H2,1-2H3 |
Clave InChI |
PCHHPXUIHHLYHY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1C(C2CC(C1C=C2)S(=O)(=O)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


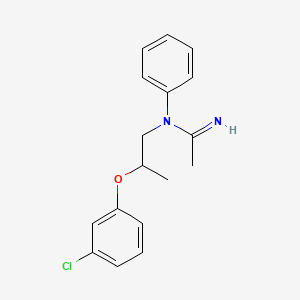
![Tributyl[(propan-2-yl)sulfanyl]stannane](/img/structure/B14427178.png)
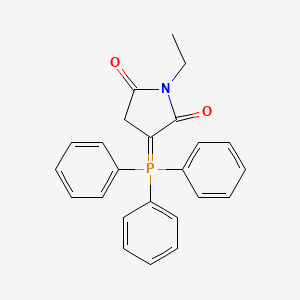

![2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate](/img/structure/B14427209.png)
![3-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14427217.png)
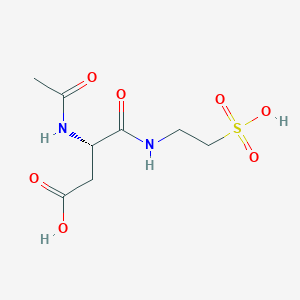


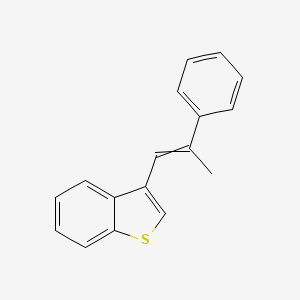
![3,5,5-Trimethyl-4-[(3-methyloxiran-2-yl)methylidene]cyclohex-2-en-1-one](/img/structure/B14427237.png)
